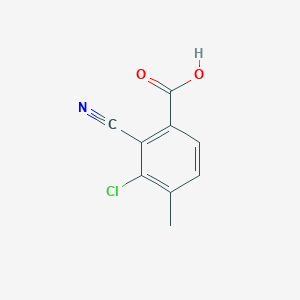

Methyl 3-chloro-2-cyanobenzoic acid

Description

Overview of Halogenated and Cyano-Substituted Aromatic Esters

Halogenated and cyano-substituted aromatic esters are of particular interest due to the unique chemical reactivity imparted by these functional groups. Halogens, being electronegative, act as deactivating groups through induction but can also participate in various coupling reactions, making them valuable handles for further molecular elaboration. The cyano group is a strong electron-withdrawing group and can be readily converted into other functional groups such as amines, ketones, aldehydes, and carboxylic acids. acs.org

The strategic placement of halogen and cyano substituents on an aromatic ester scaffold allows for a high degree of control over subsequent chemical transformations. Traditional methods for introducing a cyano group onto an aromatic ring include the Sandmeyer and Rosenmund-von Braun reactions, though these often require harsh conditions and the use of toxic reagents. acs.org More contemporary approaches focus on transition-metal-catalyzed C-H cyanation, offering a more direct and efficient route to these valuable intermediates. acs.org The presence of both a halogen and a cyano group on a benzoic acid methyl ester creates a multifunctional platform for diverse synthetic applications.

Significance of Methyl 3-chloro-2-cyanobenzoic acid within the Benzoic Acid Derivative Landscape

Within the diverse family of benzoic acid derivatives, this compound stands out as a significant and highly functionalized building block. Its structure, featuring a chloro, a cyano, and a methyl ester group on the benzene (B151609) ring, offers multiple reaction sites for synthetic chemists to exploit. This trifunctional arrangement allows for sequential and selective modifications, making it a valuable precursor in the construction of complex molecular architectures.

The presence of the chloro and cyano groups at positions 3 and 2, respectively, influences the reactivity of the aromatic ring and the methyl ester. This specific substitution pattern is crucial in the synthesis of various heterocyclic compounds and has been identified as a key intermediate in the development of new pharmaceutical agents and other specialty chemicals.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1211594-32-9 |

| Molecular Formula | C9H6ClNO2 |

| Molecular Weight | 195.605 g/mol |

Synthetic Approaches

The synthesis of cyanobenzoic acid derivatives can be achieved through various routes. One common method involves the reaction of a corresponding chlorobenzoic acid with a cyanide source, such as sodium cyanide, often facilitated by microwave irradiation to enhance reaction rates and yields. google.com Another approach is the diazotization of an aminobenzoic acid followed by a Sandmeyer reaction with a cyanide salt. google.com The preparation of cyanobenzoic acid derivatives from phthalonitrile (B49051) compounds has also been explored. googleapis.com

For instance, a synthetic route to this compound can be envisioned starting from methyl 3-chloroanthranilate. This involves a diazotization reaction followed by cyanation. lookchem.com

Research Findings and Applications

Detailed research has highlighted the utility of halogenated and cyano-substituted benzoic acids and their esters as crucial intermediates. For example, 3-chloromethylbenzonitrile can be oxidized to produce 3-cyanobenzoic acid, which can then be esterified. google.com While specific research findings on this compound are not extensively detailed in the public domain, its structural motifs are present in various compounds with significant biological activity.

The broader class of cyanobenzoic acid derivatives serves as important intermediates for a range of chemicals, including pharmaceuticals, agrochemicals, and materials for liquid crystals and functional polymers. googleapis.com The strategic placement of the chloro and cyano groups in this compound makes it a potentially valuable precursor for compounds targeting specific biological pathways.

Structure

2D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

3-chloro-2-cyano-4-methylbenzoic acid |

InChI |

InChI=1S/C9H6ClNO2/c1-5-2-3-6(9(12)13)7(4-11)8(5)10/h2-3H,1H3,(H,12,13) |

InChI Key |

XPGRAHMWTPTBOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Chloro 2 Cyanobenzoic Acid

Esterification Strategies in the Synthesis of Aromatic Esters

The final step in one of the primary synthetic routes to Methyl 3-chloro-2-cyanobenzoate is the esterification of 3-chloro-2-cyanobenzoic acid. This transformation can be achieved through several established methods.

Acid-Catalyzed Esterification of Substituted Benzoic Acids

Acid-catalyzed esterification, also known as Fischer esterification, is a common and direct method for converting carboxylic acids into esters. This reaction involves heating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

For the synthesis of methyl 3-chloro-2-cyanobenzoate, this would involve the reaction of 3-chloro-2-cyanobenzoic acid with methanol under acidic conditions. A patent describes a general method for synthesizing 3-cyano-benzoic acid methyl ester by reacting 3-cyanobenzoic acid with methanol in the presence of an acid catalyst like oxalyl chloride or thionyl chloride. google.com

Alternative Approaches for Ester Formation

While Fischer esterification is a widely used method, other approaches can also be employed for the formation of methyl 3-chloro-2-cyanobenzoate. One such method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. For instance, 3-chloro-2-cyanobenzoic acid can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to form 3-chloro-2-cyanobenzoyl chloride. googleapis.com This acyl chloride can then be reacted with methanol to yield the desired methyl ester. This method is often faster and not reversible, leading to higher yields.

Another alternative is the reaction of the potassium salt of the benzoic acid with an alkyl halide. A patent describes the synthesis of methyl 3-cyanobenzoate by first reacting 3-cyanobenzoic acid with anhydrous potassium carbonate to form potassium 3-cyanobenzoate, which is then reacted with iodomethane (B122720) to produce the methyl ester. google.com

Aromatic Substitution Reactions in the Synthesis of Halogenated and Cyano-Substituted Benzoates

The introduction of the chlorine and cyano groups onto the aromatic ring is a critical part of the synthesis. These substitutions can be achieved through either electrophilic or nucleophilic aromatic substitution reactions, depending on the chosen synthetic route and starting materials.

Electrophilic Aromatic Substitution for Chlorine and Cyano Group Introduction

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto a benzene (B151609) ring. However, the direct chlorination and cyanation of a benzoic acid or benzoate (B1203000) ester can be challenging due to the directing effects of the existing substituents. The carboxyl and ester groups are deactivating and meta-directing, while the cyano group is also deactivating and meta-directing. The chloro group is deactivating but ortho, para-directing.

A plausible synthetic route could start with a more amenable substrate. For example, starting with 2-amino-3-chlorobenzoic acid, the amino group can be converted to a diazonium salt, which can then be substituted with a cyano group via a Sandmeyer reaction. google.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing the cyano group. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. For instance, a starting material like 3-chloro-2-nitrobenzoic acid could potentially undergo nucleophilic substitution of the nitro group with a cyanide salt. However, the Sandmeyer reaction is a more commonly employed method for introducing a cyano group in this context. wikipedia.orgbyjus.com

Cyanation Reactions in the Formation of Substituted Benzoic Acids and Esters

The introduction of the cyano group is a key transformation in the synthesis of methyl 3-chloro-2-cyanobenzoate. The Sandmeyer reaction is a prominent method for this purpose. wikipedia.orgbyjus.comorganic-chemistry.org This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. wikipedia.orgmasterorganicchemistry.com

In a potential synthetic pathway for 3-chloro-2-cyanobenzoic acid, one could start with 2-amino-3-chlorobenzoic acid. This starting material can be treated with sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt. Subsequent reaction with copper(I) cyanide would then replace the diazonium group with a cyano group, yielding 3-chloro-2-cyanobenzoic acid. google.comwikipedia.org This product can then be esterified as described in section 2.1 to obtain the final product, methyl 3-chloro-2-cyanobenzoate.

A patent describes a similar process where 2-amino-4-nitrobenzoic acid is first hydrogenated to 2,4-diaminobenzoic acid. One of the amino groups can then be selectively diazotized and converted to a cyano group via a Sandmeyer-type reaction. google.com While this example has a different substitution pattern, the underlying principle of using a Sandmeyer reaction to introduce a cyano group onto a substituted benzoic acid is a well-established synthetic strategy. google.comgoogle.com

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Esterification | 3-chloro-2-cyanobenzoic acid | Methanol, Acid Catalyst | Methyl 3-chloro-2-cyanobenzoate | google.com |

| Acyl Chloride Formation | 3-chloro-2-cyanobenzoic acid | Thionyl chloride or Oxalyl chloride | 3-chloro-2-cyanobenzoyl chloride | googleapis.com |

| Williamson Ether Synthesis | Potassium 3-cyanobenzoate | Iodomethane | Methyl 3-cyanobenzoate | google.com |

| Sandmeyer Reaction | 2-amino-3-chlorobenzoic acid | 1. NaNO2, HCl 2. CuCN | 3-chloro-2-cyanobenzoic acid | google.comwikipedia.org |

Introduction of the Cyano Group via Sandmeyer-Type Transformations

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including the cyano group, via a diazonium salt intermediate. wikipedia.org This transformation is particularly valuable for introducing a cyano group in positions that are not easily accessible through other means.

In a potential synthesis of methyl 3-chloro-2-cyanobenzoate, a key intermediate would be methyl 2-amino-3-chlorobenzoate. This precursor, upon treatment with a diazotizing agent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid), would form the corresponding diazonium salt. Subsequent reaction of this in situ generated diazonium salt with a copper(I) cyanide salt would yield the desired methyl 3-chloro-2-cyanobenzoate. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The Sandmeyer reaction is widely employed in the synthesis of benzonitriles, which are important intermediates in various chemical industries. wikipedia.org

Table 1: Key Features of the Sandmeyer Cyanation Reaction

| Feature | Description | Reference |

| Starting Material | Aryl amine (e.g., methyl 2-amino-3-chlorobenzoate) | wikipedia.org |

| Reagents | Diazotizing agent (e.g., NaNO₂, H⁺), Copper(I) cyanide (CuCN) | wikipedia.org |

| Intermediate | Aryl diazonium salt | wikipedia.org |

| Product | Aryl nitrile (e.g., methyl 3-chloro-2-cyanobenzoate) | wikipedia.org |

| Mechanism | Radical-nucleophilic aromatic substitution | wikipedia.org |

Recent advancements in Sandmeyer-type reactions have focused on improving reaction conditions, including the use of various copper catalysts and alternative cyanide sources to enhance yield and minimize waste. nih.gov

Transition Metal-Catalyzed Cyanation Methodologies (e.g., using metal cyanide and copper(I) salts)

Transition metal-catalyzed cyanation reactions have emerged as powerful alternatives to the classical Sandmeyer reaction, often offering milder reaction conditions and broader substrate scope. Palladium- and nickel-catalyzed cross-coupling reactions are particularly prominent in this regard.

A plausible route to methyl 3-chloro-2-cyanobenzoate using this methodology would involve a precursor such as methyl 2-bromo-3-chlorobenzoate or methyl 3-chloro-2-iodobenzoate. The reaction of such an aryl halide with a cyanide source, for instance, zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, in the presence of a palladium or nickel catalyst, would lead to the desired product. organic-chemistry.orgacs.org The choice of ligand for the transition metal is crucial for the efficiency of the catalytic cycle.

For example, a palladium-catalyzed cyanation of an aryl bromide would typically involve the following steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide to form a palladium(II) intermediate.

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium(II) center.

Reductive Elimination: The aryl nitrile product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The use of less toxic cyanide sources like potassium ferrocyanide is a significant advantage of these methods. organic-chemistry.org

Table 2: Comparison of Cyanide Sources in Transition Metal-Catalyzed Cyanation

| Cyanide Source | Key Characteristics | Reference |

| **Zinc Cyanide (Zn(CN)₂) ** | Less toxic than alkali metal cyanides, commonly used in palladium-catalyzed cyanations. | organic-chemistry.org |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | A non-toxic and inexpensive cyanide source. | organic-chemistry.org |

| Copper(I) Cyanide (CuCN) | Used in both Sandmeyer and Rosenmund-von Braun reactions. | wikipedia.org |

Chlorination Methodologies in Benzoic Acid Derivative Synthesis

Direct Halogenation of Aromatic Precursors

Direct chlorination of a substituted benzoic acid derivative, such as methyl 2-cyanobenzoate, could potentially yield the target compound. However, this approach often suffers from a lack of regioselectivity, leading to a mixture of chlorinated isomers. The electronic nature of the existing substituents (the cyano and methyl ester groups are both electron-withdrawing) would direct the incoming electrophile (the chlorine) to the meta position relative to these groups. In the case of methyl 2-cyanobenzoate, this would likely lead to a mixture of products, with chlorination at the 4- and 5-positions being significant. Achieving selective chlorination at the 3-position via this method would be challenging without the use of specific directing groups or catalysts.

Synthesis from Pre-chlorinated Aromatic Compounds (e.g., 3-chloro-2-methylbenzoic acid derivatives)

A more regioselective approach involves starting with an aromatic compound that already contains the chlorine atom in the desired position. A suitable starting material for the synthesis of methyl 3-chloro-2-cyanobenzoate could be 3-chloro-2-methylbenzoic acid. nbinno.com This precursor has the chlorine atom correctly positioned at C3. The synthetic challenge then becomes the conversion of the methyl group at C2 into a cyano group.

One possible pathway involves the radical chlorination of the methyl group of a 3-chloro-2-methylbenzoate ester to form a chloromethyl derivative. researchgate.net This intermediate can then be converted to the corresponding nitrile. For instance, a novel method for preparing 3-cyanomethyl benzoate involves the nucleophilic substitution of 3-chloromethyl methyl benzoate with an N-containing compound, followed by hydrolysis and subsequent conversion of the resulting aldehyde to a nitrile. google.com A similar multi-step sequence could potentially be adapted for the 2-methyl isomer.

Another strategy starting from 3-chloro-2-aminotoluene involves a diazotization reaction followed by a reaction with a thiomethyl alcohol metal salt to produce 3-chloro-2-methyl thiobenzoxide, which could then be further manipulated. google.com

Multi-step Convergent and Linear Synthetic Sequences

The synthesis of a multi-substituted aromatic compound like methyl 3-chloro-2-cyanobenzoate is typically achieved through a multi-step synthetic sequence. These sequences can be either linear, where the functional groups are introduced one after another, or convergent, where different fragments of the molecule are synthesized separately and then combined.

Sequential Introduction of Functional Groups

A plausible linear synthetic sequence for methyl 3-chloro-2-cyanobenzoate could commence with a readily available starting material like 2-amino-3-chlorobenzoic acid.

Proposed Linear Synthetic Pathway:

Esterification: The carboxylic acid group of 2-amino-3-chlorobenzoic acid is first protected as a methyl ester to give methyl 2-amino-3-chlorobenzoate. This is a standard reaction, often carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Diazotization: The amino group of methyl 2-amino-3-chlorobenzoate is then converted into a diazonium salt using sodium nitrite and a strong acid.

Sandmeyer Cyanation: The diazonium salt is subsequently reacted with copper(I) cyanide to introduce the cyano group at the 2-position, yielding the final product, methyl 3-chloro-2-cyanobenzoate.

This sequential approach ensures the correct placement of all three functional groups. A multi-step synthesis of methyl m-nitrobenzoate from acetophenone (B1666503) provides a general example of such a sequential process involving oxidation, nitration, and esterification. scribd.com

Strategic Assembly of Molecular Architecture

The construction of the Methyl 3-chloro-2-cyanobenzoic acid molecule hinges on a logical sequence of reactions, often starting from a less complex substituted benzene derivative. A plausible synthetic route could commence with 3-chlorotoluene (B144806). The methyl group of 3-chlorotoluene can be oxidized to a carboxylic acid to form 3-chlorobenzoic acid. Subsequently, the introduction of the cyano group at the 2-position can be achieved through various methods, such as a Sandmeyer reaction on an amino precursor or through transition metal-catalyzed cyanation. Finally, esterification of the carboxylic acid group with methanol would yield the target compound, this compound.

An alternative pathway could involve starting with a compound that already contains the cyano and methyl ester groups, followed by a selective chlorination step. However, controlling the regioselectivity of this chlorination could be challenging due to the directing effects of the existing substituents. Therefore, a carefully planned synthetic strategy is essential for the successful production of this compound. pressbooks.publibretexts.org

Catalytic Systems and Reaction Condition Optimization

The efficiency of the synthesis of this compound is heavily reliant on the choice of catalytic systems and the optimization of reaction conditions. These factors can significantly influence the reaction rate, yield, and selectivity.

Lewis Acid Catalysis in Aromatic Synthesis

Lewis acids play a crucial role as catalysts in many electrophilic aromatic substitution reactions, which are fundamental to the synthesis of substituted benzoic acids. nih.gov In the context of preparing precursors for this compound, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are commonly used to facilitate chlorination of the benzene ring. nih.govnih.gov The Lewis acid coordinates with the electrophile, increasing its reactivity and enabling the substitution to occur. youtube.com

The choice of Lewis acid can impact the selectivity and efficiency of the reaction. For instance, in Friedel-Crafts type reactions, which could be employed to introduce an acyl group that is later transformed, the strength of the Lewis acid must be carefully selected to avoid unwanted side reactions. nih.gov

Table 1: Examples of Lewis Acids in Aromatic Synthesis

| Lewis Acid | Typical Application in Aromatic Synthesis |

| Aluminum chloride (AlCl₃) | Friedel-Crafts alkylation and acylation, chlorination |

| Iron(III) bromide (FeBr₃) | Bromination |

| Boron trifluoride (BF₃) | Nitration, acylation |

Phase-Transfer Catalysis in Cyanobenzoic Acid Production

The introduction of the cyano group onto the aromatic ring, a key step in the synthesis of cyanobenzoic acids, can be effectively achieved using phase-transfer catalysis (PTC). operachem.commdma.ch This technique is particularly useful when the nucleophile (e.g., sodium cyanide) is soluble in an aqueous phase, while the aromatic substrate is soluble in an organic phase. operachem.comwikipedia.org

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the aromatic substrate. operachem.comwikipedia.org This method avoids the need for harsh reaction conditions or expensive and toxic solvents. mdma.chwikipedia.org For example, the conversion of a chloromethyl group on a benzoic acid derivative to a cyanomethyl group can be accomplished using a phase-transfer catalyst in a biphasic system. google.comgoogle.com

Table 2: Common Phase-Transfer Catalysts in Cyanation Reactions

| Phase-Transfer Catalyst | Example Application |

| Benzyltriethylammonium chloride | Cyanation of aryl halides |

| Tetrabutylammonium bromide | Nucleophilic substitution with cyanide |

| Hexadecyltributylphosphonium bromide | Cyanation of alkyl halides operachem.com |

Solvent Effects and Temperature Regimes in Reaction Efficiency

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the outcome of the synthesis. The solvent not only dissolves the reactants but can also participate in the reaction mechanism, affecting the rate and selectivity. For instance, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in nucleophilic aromatic substitution reactions, such as the introduction of a cyano group. google.com

Temperature control is essential to manage the reaction rate and prevent the formation of byproducts. Many of the reactions involved in the synthesis of this compound, such as electrophilic aromatic substitutions and nucleophilic substitutions, are exothermic. Therefore, maintaining an optimal temperature range is crucial for achieving high yields and purity. For example, certain cyanation reactions are carried out at elevated temperatures to ensure a reasonable reaction rate, while others may require cooling to control selectivity. google.comgoogle.com

Regioselectivity and Chemo-selectivity in Synthetic Transformations

Controlling the position of substituent introduction (regioselectivity) and the selective reaction of one functional group in the presence of others (chemo-selectivity) are fundamental challenges in the synthesis of polysubstituted aromatic compounds like this compound.

Control over Substituent Positioning in Aromatic Rings

The final arrangement of the chloro, cyano, and methyl ester groups on the benzene ring is dictated by the directing effects of the substituents present at each stage of the synthesis. pressbooks.pubmsu.edu The order of the reactions is therefore critical. pressbooks.publibretexts.org

For instance, if starting with 2-methylbenzoic acid, the carboxyl group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The combined effect of these two groups would direct an incoming electrophile, such as a chlorine atom, to the 3- or 5-position. Careful control of reaction conditions would be necessary to favor the desired 3-chloro isomer.

Subsequently, the introduction of the cyano group at the 2-position would require a strategy that overrides or utilizes the directing effects of the existing chloro and carboxyl groups. This might involve the conversion of the methyl group into a leaving group, followed by nucleophilic substitution with a cyanide source, or the use of an ortho-directing group that can be later converted to the cyano group. The interplay of electronic and steric effects of the substituents on the ring governs the position of the incoming group. youtube.comscience.gov

Challenges in Isomer Formation and Purification (e.g., Methyl 3-chloro-5-cyanobenzoate)

A significant challenge in the synthesis of Methyl 3-chloro-2-cyanobenzoate lies in the potential for the formation of the isomeric byproduct, Methyl 3-chloro-5-cyanobenzoate. The substitution pattern of the starting materials and the nature of the reaction conditions can influence the regiochemical outcome of the cyanation reaction.

During the Sandmeyer reaction of Methyl 3-amino-2-chlorobenzoate, the directing effects of the existing substituents on the benzene ring come into play. While the primary product is expected to be the 2-cyano isomer due to the initial position of the amino group, the electronic and steric environment of the aromatic ring can lead to the formation of the 5-cyano isomer as a minor but significant impurity. The precise ratio of these isomers is often difficult to predict and is highly dependent on the specific reaction parameters.

The structural similarity and, consequently, the very close physical properties of Methyl 3-chloro-2-cyanobenzoate and Methyl 3-chloro-5-cyanobenzoate make their separation a non-trivial task. Standard purification techniques such as simple distillation are often ineffective due to their likely similar boiling points.

Purification Techniques and Their Limitations:

| Purification Technique | Application and Challenges |

| Fractional Distillation | Unlikely to be effective due to the probable close boiling points of the isomers. |

| Fractional Crystallization | This method relies on differences in solubility between the isomers in a given solvent. Finding a suitable solvent system that allows for the selective crystallization of one isomer while leaving the other in solution can be a process of trial and error. The success of this technique is highly dependent on the specific solubility curves of the two isomers. |

| High-Performance Liquid Chromatography (HPLC) | HPLC, particularly on a preparative scale, can be a powerful tool for separating isomers with high purity. sielc.com The choice of the stationary phase (e.g., normal phase, reverse phase) and the mobile phase composition are critical for achieving baseline separation. However, scaling up HPLC for industrial production can be costly. |

| Gas Chromatography (GC) | While primarily an analytical technique, preparative GC can be used for the separation of volatile isomers. The selection of a suitable capillary column with a stationary phase that can differentiate between the isomers is crucial for successful separation. longdom.org |

Chemical Reactivity and Mechanistic Organic Transformations of Methyl 3 Chloro 2 Cyanobenzoic Acid

Reactivity of the Carboxylic Ester Functional Group

The methyl ester group in Methyl 3-chloro-2-cyanobenzoic acid is a primary site for nucleophilic acyl substitution. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent cyano group and the meta-positioned chloro atom. These substituents increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate (B1203000).

Ester Hydrolysis and Saponification Kinetics

Ester hydrolysis is the cleavage of an ester bond by reaction with water, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol.

The saponification of this compound is expected to proceed at an enhanced rate due to the electronic effects of the ring substituents. Both the ortho-cyano and meta-chloro groups are electron-withdrawing, which stabilizes the negatively charged transition state formed during the rate-determining step of nucleophilic attack by a hydroxide (B78521) ion. This stabilization lowers the activation energy of the reaction. Studies on substituted methyl benzoates have shown that electron-withdrawing groups generally accelerate the rate of saponification. chegg.comstudy.com

Table 1: Expected Relative Saponification Rates

| Compound | Substituents | Expected Relative Rate |

|---|---|---|

| Methyl benzoate | None | 1 (Reference) |

| Methyl 3-chlorobenzoate | 3-Cl | > 1 |

| Methyl 2-cyanobenzoate | 2-CN | >> 1 |

Note: This table is illustrative and based on established principles of physical organic chemistry. Actual kinetic data would require experimental measurement.

Acid-catalyzed hydrolysis, in contrast, is a reversible equilibrium process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. While the electron-withdrawing groups also enhance the carbonyl carbon's electrophilicity in this case, their effect on the rate is generally less pronounced than in saponification. High temperatures and aqueous alkaline solutions can be employed to achieve quantitative saponification, even for sterically hindered esters. rsc.orgrsc.org

Transesterification Processes and Equilibrium Considerations

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification with a different alcohol (R'-OH) would yield a new ester and methanol (B129727).

The reaction is an equilibrium process. To drive the reaction toward the desired product, the equilibrium must be shifted. This is commonly achieved by using a large excess of the reactant alcohol or by removing one of the products (usually the more volatile alcohol, in this case, methanol) from the reaction mixture as it forms. Kinetic studies on related substituted benzoates indicate that the reaction mechanism involves a tetrahedral intermediate, and the rate can be influenced by the nature of the solvent and the catalyst used. researchgate.net

Table 2: Transesterification of this compound

| Catalyst | Conditions | Outcome |

|---|---|---|

| Acid (e.g., H₂SO₄) | Excess R'-OH, heat | Equilibrium shift to new ester |

| Base (e.g., NaOR') | Excess R'-OH | Formation of new ester |

Reductive Transformations of the Ester Moiety

The methyl ester group can be reduced to a primary alcohol, the hydroxymethyl group (-CH₂OH). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation.

A key challenge in the reduction of this compound is the presence of the cyano group, which is also susceptible to reduction by LiAlH₄. libretexts.org The simultaneous reduction of both functional groups would yield 2-(aminomethyl)-3-chlorobenzyl alcohol. Achieving selective reduction of the ester while preserving the cyano group is difficult with strong hydrides like LiAlH₄. Milder reducing agents might be explored, but they are often ineffective for ester reduction. Therefore, a protection-deprotection strategy for the cyano group might be necessary if selective reduction of the ester is desired.

Reactions Involving the Aromatic Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo hydrolysis and reduction, providing pathways to other important functionalities like carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids or Amides

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. quizlet.comquizlet.com This reaction proceeds through an intermediate amide.

Acid-catalyzed hydrolysis: Treatment with a strong aqueous acid (e.g., HCl, H₂SO₄) and heat will convert the nitrile first to an amide (3-chloro-2-(methoxycarbonyl)benzamide) and then, upon further heating, to the corresponding dicarboxylic acid (3-chloro-2-carboxybenzoic acid, or 3-chlorophthalic acid).

Base-catalyzed hydrolysis: Heating with a strong aqueous base (e.g., NaOH) will also hydrolyze the nitrile to a carboxylate salt. Subsequent acidification of the reaction mixture will yield the dicarboxylic acid. Saponification of the ester group would occur concurrently under these conditions.

By carefully controlling the reaction conditions (e.g., using milder conditions), it is sometimes possible to stop the hydrolysis at the intermediate amide stage.

Reductions to Primary Amines

The cyano group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂). This transformation can be achieved using several methods:

Lithium Aluminum Hydride (LiAlH₄): As mentioned previously, LiAlH₄ is a potent reagent for reducing nitriles to primary amines. libretexts.orgorganic-chemistry.org However, it will also reduce the ester group. The reaction of this compound with LiAlH₄ would result in the formation of 2-(aminomethyl)-3-chlorobenzyl alcohol.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. quizlet.com Catalytic hydrogenation can sometimes offer better selectivity than metal hydrides. It is possible that under specific conditions (catalyst, pressure, temperature), the cyano group could be reduced preferentially over the ester. However, reduction of the aromatic ring or hydrodehalogenation (removal of the chlorine atom) are potential side reactions.

Table 3: Summary of Functional Group Transformations

| Functional Group | Reaction | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Methyl Ester | Saponification | NaOH (aq), heat | Carboxylate |

| Methyl Ester | Transesterification | R'-OH, H⁺ or RO⁻ | New Ester |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Cyano Group | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (via Amide) |

Nucleophilic Additions and Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles. Nucleophilic addition to the nitrile group can lead to the formation of various functional groups. For example, hydrolysis under acidic or basic conditions would convert the cyano group into a carboxylic acid or a carboxamide, respectively.

While there are no specific examples in the literature for this compound, nitriles are also known to participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can yield tetrazoles, which are important heterocyclic structures in medicinal chemistry. The reaction of the cyano group in this compound with a hypothetical organoazide is depicted below.

Table 1: Predicted Nucleophilic Addition and Cycloaddition Reactions of the Cyano Group

| Reaction Type | Reagent | Predicted Product |

| Hydrolysis (acidic) | H₃O⁺, Δ | 3-chloro-1,2-benzenedicarboxylic acid |

| Hydrolysis (basic) | NaOH, H₂O, Δ | 2-carbamoyl-3-chlorobenzoic acid |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Imine, which hydrolyzes to a ketone |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | A tetrazole derivative |

Reactivity of the Aromatic Halogen (Chlorine) Substituent

The chlorine atom attached to the aromatic ring is a key site for substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the chlorine substituent. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, both the cyano group and the methyl carboxylate group are electron-withdrawing. Their positions ortho and meta to the chlorine atom, respectively, enhance the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to attack by strong nucleophiles like alkoxides, amines, or thiolates. The reaction proceeds via an addition-elimination mechanism. organic-chemistry.org

The chlorine atom of this compound can serve as a handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. masterorganicchemistry.com Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized catalyst systems (e.g., with electron-rich phosphine ligands) to achieve good yields.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. google.com This is a powerful method for forming biaryl structures.

Heck Reaction: The Heck reaction would couple the aryl chloride with an alkene, such as styrene or an acrylate, to form a substituted alkene. guidechem.comgoogle.com This reaction is also catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne. google.comyoutube.com It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Table 2: Predicted Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Predicted Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 2-cyano-3-phenylbenzoate |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 3-(2-phenylvinyl)-2-cyanobenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 2-cyano-3-(phenylethynyl)benzoate |

Electrophilic and Nucleophilic Reactivity of the Benzene (B151609) Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups (chloro, cyano, and methoxycarbonyl). The chloro group is an ortho-, para-director, while the cyano and methoxycarbonyl groups are meta-directors. The directing effects of these substituents would likely lead to any further electrophilic substitution (e.g., nitration, halogenation) occurring at the C-5 position, which is meta to the cyano and carboxylate groups and para to the chloro group. However, forcing conditions would be required for such reactions to proceed at a reasonable rate.

The aromatic ring is generally resistant to oxidation under standard conditions. youtube.com Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.

Reduction of the aromatic core can be achieved under specific conditions. For instance, a Birch reduction (using an alkali metal in liquid ammonia with an alcohol) would lead to a non-aromatic diene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-withdrawing groups direct the reduction to the carbon atom to which they are attached and the para position.

The other functional groups can also be reduced. Catalytic hydrogenation could reduce the cyano group to an aminomethyl group. The ester could be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, which would also likely reduce the cyano group.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the functional groups present, the nature of the aromatic system, and intermolecular forces.

The functional groups of Methyl 3-chloro-2-cyanobenzoic acid each exhibit characteristic absorption bands in the infrared spectrum. The cyano (C≡N) group typically shows a sharp, medium-intensity stretching vibration. For aromatic nitriles, this band is observed in the 2240–2220 cm⁻¹ region. spectroscopyonline.com The presence of conjugation with the aromatic ring influences this position. spectroscopyonline.com

The carbon-chlorine (C-Cl) bond stretch for aryl chlorides is found in the fingerprint region of the spectrum, generally between 880 and 550 cm⁻¹. docbrown.info The exact position can be influenced by the substitution pattern on the benzene (B151609) ring.

The methyl ester functional group gives rise to several distinct vibrations. The most prominent is the strong carbonyl (C=O) stretching band. For α,β-unsaturated or aromatic esters, this absorption is typically found in the 1730–1715 cm⁻¹ range. orgchemboulder.com Additionally, two characteristic C-O stretching vibrations are expected. These bands, often referred to as the "Rule of Three" for esters along with the C=O stretch, appear in the 1300–1000 cm⁻¹ region and correspond to the C-C-O and O-C-C asymmetric stretches. spectroscopyonline.com

Table 1: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (Aromatic) | C≡N Stretch | 2240–2220 | Sharp, Medium |

| Ester (Aromatic) | C=O Stretch | 1730–1715 | Strong |

| Ester | C-C-O Stretch | 1300–1160 | Strong |

| Ester | O-C-C Stretch | 1100–1000 | Strong |

The benzene ring itself produces a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. spectroscopyonline.com The in-ring carbon-carbon stretching vibrations result in bands in the 1620–1400 cm⁻¹ region. spectroscopyonline.com Often, two distinct bands appear near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

The substitution pattern on the benzene ring can be further analyzed by examining the out-of-plane (oop) C-H bending bands in the 900–675 cm⁻¹ region. orgchemboulder.com The specific pattern of these bands is characteristic of the number and position of substituents. In addition, weak overtone and combination bands appear in the 2000–1665 cm⁻¹ range. orgchemboulder.com The pattern of these weak absorptions is also highly dependent on the substitution pattern of the aromatic ring and can serve as a diagnostic tool. orgchemboulder.com

Table 2: Expected Aromatic Ring Vibrational Frequencies

| Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Often weak to medium intensity. spectroscopyonline.com |

| Aromatic C=C In-Ring Stretch | 1620–1400 | Typically sharp bands of variable intensity. spectroscopyonline.com |

| C-H Out-of-Plane Bending | 900–675 | Pattern is indicative of substitution. orgchemboulder.com |

While this compound lacks the hydroxyl group necessary for the strong hydrogen-bonded dimers seen in carboxylic acids, intermolecular interactions still influence its vibrational spectrum in the solid state. docbrown.info Weaker interactions, such as dipole-dipole forces arising from the polar cyano, chloro, and ester groups, as well as potential π-π stacking of the benzene rings, can affect the crystal packing. ias.ac.in These interactions can lead to subtle shifts in vibrational frequencies and changes in peak broadening compared to the gas phase or dilute solution spectra. ucl.ac.uk For instance, intermolecular hydrogen bonding involving esters is known to cause broadening and shifts in the carbonyl (C=O) stretching frequency. derpharmachemica.com In the solid state, crystal lattice forces may also cause splitting of vibrational bands into multiple components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show two main sets of signals: those for the aromatic protons and a singlet for the methyl ester protons.

The three protons on the aromatic ring are in distinct chemical environments and should appear as three separate signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the cyano and ester groups tends to deshield the aromatic protons, shifting them downfield. mit.eduoregonstate.edu The proton situated between the chloro and ester groups is likely to be influenced significantly by both.

The splitting pattern arises from spin-spin coupling between adjacent protons. The spectrum would likely present as a complex multiplet, but could be approximated as a doublet, a triplet (or a doublet of doublets), and another doublet, depending on the relative magnitudes of the ortho and meta coupling constants (J-values).

The methyl group of the ester (–OCH₃) is not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is typically in the range of δ 3.5-5.5 ppm due to the deshielding effect of the adjacent oxygen atom. oregonstate.edu

Table 3: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | ~7.4–8.2 | Multiplet (ddd) | Jortho ≈ 7–9 Hz, Jmeta ≈ 2–3 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals, one for each unique carbon atom.

Ester Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically in the range of δ 165–175 ppm for aromatic esters. docbrown.info

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts between δ 110–140 ppm. The carbons directly attached to the substituents (ipso-carbons) will have their shifts significantly altered. The carbon attached to the chloro group, the cyano group, and the ester group will each have a characteristic shift. docbrown.infofiu.edu

Cyano Carbon (C≡N): The carbon of the nitrile group typically appears in the range of δ 115–125 ppm. wisc.edu

Methyl Carbon (–OCH₃): The carbon of the methyl ester group is shielded compared to the aromatic carbons and is expected to appear in the δ 50–60 ppm range. scispace.com

Table 4: Predicted ¹³C NMR Chemical Shift Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165–170 |

| Aromatic C-Cl | 133–138 |

| Aromatic C-CN | 110–115 |

| Aromatic C-COOCH₃ | 130–135 |

| Aromatic C-H | 125–135 |

| Cyano (C≡N) | 115–120 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, especially for substituted aromatic compounds like this compound. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the benzene ring. sdsu.edu For the aromatic protons in this compound, COSY spectra would show cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. princeton.edusdsu.edu This would allow for the direct assignment of the carbon atoms in the benzene ring that bear a hydrogen atom (C-4, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically 2-3 bonds), which helps in piecing together the entire molecular structure. youtube.comsdsu.edu Key HMBC correlations anticipated for this compound would include:

The methyl protons of the ester group showing a correlation to the carbonyl carbon.

The aromatic protons showing correlations to neighboring and quaternary carbons, which would be instrumental in confirming the substitution pattern on the benzene ring. For instance, H-6 would be expected to show a correlation to the carbon of the cyano group (C-2) and the carbonyl carbon.

A table of expected, though not experimentally verified, NMR data is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C1 | - | ~130-135 | H-5, H-6 |

| C2 | - | ~115-120 (cyano C), ~135-140 (ipso C) | H-4, H-6 |

| C3 | - | ~130-135 | H-4, H-5 |

| H4/C4 | ~7.6-7.8 | ~125-130 | C2, C6 |

| H5/C5 | ~7.4-7.6 | ~128-132 | C1, C3 |

| H6/C6 | ~7.8-8.0 | ~130-135 | C2, C4, Carbonyl C |

| C=O | - | ~165-170 | Methyl H, H-6 |

| O-CH₃ | ~3.9-4.0 | ~52-54 | Carbonyl C |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound (C₉H₆ClNO₂). csic.es This accurate mass measurement allows for the confirmation of its elemental composition, distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass is 195.00871 Da. uni.lu

Fragmentation Pathways and Isotopic Pattern Analysis

In electron ionization mass spectrometry, the molecule would be expected to undergo fragmentation. Common fragmentation pathways for aromatic esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). nih.govlibretexts.org The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern, where the peak at M+2 has an intensity of approximately one-third of the molecular ion peak (M), reflecting the natural abundance of the ³⁷Cl isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. libretexts.orglibretexts.org

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and the conjugated system formed by the benzene ring, the cyano group, and the carboxylic acid ester. libretexts.org The presence of the chloro, cyano, and methyl ester substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Determination of Optical Band Gaps

The optical band gap of a material can be estimated from its UV-Vis absorption spectrum. rsc.org This involves converting the absorbance data into a Tauc plot, which helps in determining the energy required for electronic excitation. For organic molecules, this provides insight into their electronic properties and potential applications in materials science. However, no experimental data is available to perform this analysis for this compound.

X-ray Diffraction (XRD) and Crystallographic Investigations

X-ray diffraction (XRD) stands as the most definitive method for determining the solid-state structure of crystalline materials. By analyzing the pattern of X-rays scattered by the electron clouds of atoms within a crystal, researchers can deduce the arrangement of these atoms in a repeating three-dimensional lattice. This information is critical for understanding structure-property relationships. For this compound, XRD techniques would be paramount in elucidating its molecular conformation, crystal packing, and identifying the presence of any polymorphic or solvated forms. intertek.comacs.org

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous, high-resolution three-dimensional model of a molecule. jst.go.jpcgiar.org This technique requires a well-ordered single crystal of the compound, typically less than a millimeter in any dimension. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of reflections. The analysis of the intensities and positions of these reflections allows for the calculation of an electron density map, from which the precise coordinates of each atom in the molecule can be determined. mdpi.comnih.gov

For this compound, a successful SC-XRD analysis would provide a wealth of detailed structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds, confirming the covalent structure.

Molecular Conformation: The exact spatial orientation of the methyl ester, chloro, and cyano substituents relative to the benzoic acid ring.

Crystal Packing: How individual molecules of this compound arrange themselves in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking.

A critical aspect of SC-XRD is its ability to identify and characterize different solid-state forms of a compound:

Polymorphs: These are different crystalline structures of the same chemical compound. mt.comsymbiosisonlinepublishing.com Polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability, which is of particular importance in the pharmaceutical industry. tandfonline.comjagiellonskiecentruminnowacji.plmdpi.com Different polymorphs arise from variations in the packing of molecules or in their conformation within the crystal lattice. tandfonline.com

Hydration States (Solvates): SC-XRD can also identify the inclusion of solvent molecules, such as water (hydrates), within the crystal structure. jagiellonskiecentruminnowacji.pl The presence and stoichiometry of these solvent molecules are determined with high accuracy.

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, no experimental data on its specific crystal structure, potential polymorphs, or hydration states is currently available. The table below illustrates the type of crystallographic data that would be obtained from such a study.

| Crystallographic Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Chemical Formula | The elemental composition of the crystal's repeating unit. | C₉H₆ClNO₂ |

| Formula Weight | The molar mass of the chemical formula unit. | 195.60 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the crystal lattice. | a = 8.1 Å, b = 12.5 Å, c = 9.3 Å, α = 90°, β = 105°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 910 ų |

| Z | The number of formula units per unit cell. | 4 |

| Calculated Density (ρ) | The theoretical density of the crystal. | 1.43 g/cm³ |

While single-crystal XRD provides the ultimate structural detail, many organic compounds are more readily obtained as microcrystalline powders. jst.go.jp In these cases, powder X-ray diffraction (PXRD) is an essential and routine analytical technique. intertek.comnih.gov Instead of a single crystal, a bulk sample of the powdered material is irradiated with X-rays. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline phase. cambridge.orgspectroscopyonline.com Even subtle differences in the crystal structure, such as those between polymorphs, will result in distinct PXRD patterns. jagiellonskiecentruminnowacji.pl

Key applications of PXRD in the study of this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (if one were available) to confirm its identity and purity.

Polymorphism Screening: Analyzing samples crystallized under different conditions (e.g., different solvents, temperatures) to identify the existence of different polymorphs. symbiosisonlinepublishing.com

Quality Control: Ensuring batch-to-batch consistency in an industrial or research setting.

Analysis of Amorphous Content: While crystalline materials produce sharp diffraction peaks, amorphous (non-crystalline) materials produce a broad halo. PXRD can be used to estimate the degree of crystallinity in a sample. cambridge.org

Currently, there is no published reference powder X-ray diffraction pattern for this compound in the public domain. The acquisition of such a pattern would be a crucial first step in the solid-state characterization of this compound.

Computational Chemistry and Theoretical Investigations of Methyl 3 Chloro 2 Cyanobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties at the atomic level. For a polysubstituted benzene (B151609) derivative such as Methyl 3-chloro-2-cyanobenzoic acid, these methods can elucidate the complex interplay between the chloro, cyano, and methyl ester functional groups.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of many-body systems. chemicalbook.com It is widely used for its favorable balance of computational cost and accuracy. DFT calculations for molecules similar to this compound, such as other substituted benzoic acids, are typically performed using hybrid functionals like B3LYP or CAM-B3LYP combined with Pople-style basis sets like 6-311++G(d,p). researchgate.netresearchgate.net

Geometry Optimization: The first step in a computational study is to find the molecule's most stable three-dimensional structure, known as geometry optimization. This process minimizes the energy of the molecule with respect to the positions of its atoms. For substituted benzoic acids, DFT has been shown to accurately predict bond lengths and angles. researchgate.net The optimization of this compound would determine the planarity of the benzene ring and the orientation of the methyl ester and cyano groups relative to it.

Vibrational Frequency Calculations: Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. researchgate.net It is a common practice to apply a scaling factor (e.g., 0.9614 for B3LYP) to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net The calculated vibrational spectrum allows for the assignment of specific spectral bands to particular molecular motions, such as C=O stretching, C-Cl stretching, and C≡N stretching. researchgate.netresearchgate.net

Spectroscopic Correlations: DFT calculations on related chlorobenzoic and nitrobenzoic acids have demonstrated a strong correlation between theoretical and experimental spectra. researchgate.netnih.gov This allows for a detailed interpretation of experimental data. For instance, the stretching frequency of the carbonyl group (C=O) in benzoic acids is sensitive to the electronic effects of the other ring substituents, a phenomenon that can be accurately modeled with DFT. researchgate.net

Table 1: Representative Vibrational Mode Assignments for a Substituted Benzoic Acid Derivative based on DFT Calculations

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3570 | ~3575 |

| C-H Stretch (Aromatic) | ~3070 | ~3072 |

| C≡N Stretch | ~2230 | ~2235 |

| C=O Stretch (Ester) | ~1725 | ~1730 |

| C-C Stretch (Aromatic Ring) | ~1600 | ~1605 |

| C-O Stretch (Ester) | ~1250 | ~1255 |

| C-Cl Stretch | ~750 | ~760 |

Note: Data are representative values based on studies of similar molecules and are intended for illustrative purposes.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure. researchgate.net Møller–Plesset (MP) perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation for more refined results.

For molecules like 2-chlorobenzoic acid, both HF and DFT methods have been used to calculate molecular structure and vibrational frequencies. researchgate.net Comparative studies often show that DFT functionals like B3LYP provide results that are in better agreement with experimental data than the HF method, especially for vibrational frequencies. researchgate.net This is because DFT inherently includes a degree of electron correlation, which is neglected in the HF approximation. However, ab initio methods remain crucial for benchmarking and for applications where DFT may be less reliable.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analyzing the molecular orbitals, particularly the frontier orbitals, provides deep insights into the chemical reactivity and electronic properties of a compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.trresearchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 2: Conceptual Frontier Orbital Properties for this compound

| Parameter | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | ~ 5.5 eV |

| Ionization Potential (I) | Estimated as -EHOMO | ~ 7.5 eV |

| Electron Affinity (A) | Estimated as -ELUMO | ~ 2.0 eV |

Note: These values are conceptual estimates based on typical DFT results for similar aromatic compounds and serve as an illustration of the expected electronic properties.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, hybridization, and intramolecular bonding and delocalization effects. researchgate.net It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

NBO analysis provides a detailed picture of the charge distribution on each atom, offering insights into the molecule's electrostatic potential. For this compound, this analysis would quantify the electron-withdrawing effects of the chloro, cyano, and methyl ester groups. Furthermore, NBO analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. These are often reported as second-order perturbation theory energies (E(2)). For example, delocalization from a lone pair on the chlorine atom (LPCl) to an antibonding orbital of the aromatic ring (π*C-C) would indicate resonance effects.

Intramolecular charge transfer (ICT) is a process where electron density is transferred from an electron-rich part of a molecule to an electron-poor part upon electronic excitation. The computational tools described above are essential for predicting and understanding ICT.

The HOMO and LUMO distributions provide a clear picture of potential charge transfer pathways. In many substituted aromatic systems, the HOMO is localized on one part of the molecule (the donor), while the LUMO is localized on another (the acceptor). materialsciencejournal.org For this compound, the benzene ring acts as a π-system, with the substituents modulating its electronic properties. The cyano and methyl ester groups are strong electron-withdrawing groups, while the chloro group has both inductive withdrawing and resonance donating effects. NBO analysis can quantify the delocalization of charge that underlies these phenomena, while the HOMO-LUMO gap provides an indication of the energy required for such an electronic transition. nih.govmaterialsciencejournal.org A significant redistribution of electron density between the ground and excited states, as calculated by methods like Time-Dependent DFT (TD-DFT), would confirm the presence of ICT character.

Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that specific theoretical investigations and detailed computational data for the compound "this compound" are not publicly available.

Extensive searches were conducted to locate scholarly articles and research data pertaining to the following areas as specified in the request:

Molecular Electrostatic Potential (MESP) Surface Mapping: No studies detailing the MESP surface analysis for this specific molecule were found. While general principles of MESP can be applied to predict reactive sites, specific computational maps and analyses for this compound are not present in the reviewed literature.

Thermochemical Properties and Reaction Energetics:

Computational Estimation of Standard Molar Enthalpies of Formation: There are no published computational studies that report the standard molar enthalpy of formation for this compound.

Reaction Pathway Modeling and Transition State Characterization: Research detailing the modeling of reaction pathways or the characterization of transition states involving this specific compound could not be located.

Prediction and Investigation of Non-Linear Optical (NLO) Properties: While there is research on the NLO properties of substituted benzoic acids as a general class of compounds, no specific data, such as polarizability, first hyperpolarizability (β), or second hyperpolarizability (γ), was found for this compound.

Computational Studies of Intermolecular Interactions:

Hydrogen Bonding Networks: Theoretical studies on hydrogen bonding often focus on dimers of benzoic acids or co-crystals with other molecules. However, no computational research specifically modeling the hydrogen bonding networks of this compound was identified.

While computational data exists for related isomers and analogous structures, such as 3-chlorobenzoic acid and other substituted benzoates, this information cannot be extrapolated to provide scientifically accurate details for this compound due to the unique electronic and steric effects of the cyano group at the 2-position.

Therefore, the generation of a scientifically accurate article with the requested detailed structure and data tables is not possible at this time due to the absence of specific research on this compound in the public domain.

Computational Studies of Intermolecular Interactions

Halogen Bonding and Other Non-Covalent Interactions

Theoretical investigations into the electronic structure of this compound reveal the significant role of halogen bonding and other non-covalent interactions in its molecular architecture and potential intermolecular associations. The presence of a chlorine atom, a cyano group, and a methyl ester group on the benzene ring gives rise to a complex interplay of forces that dictate the molecule's conformation and its interactions with other molecules.

Halogen Bonding:

The chlorine atom in this compound is a potential halogen bond donor. This non-covalent interaction arises from the anisotropic distribution of electron density around the chlorine atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the C-Cl bond axis. This positive region can interact favorably with a Lewis base or an electron-rich area of another molecule.

Computational studies on similar chloro-substituted aromatic compounds have demonstrated the importance of halogen bonding in crystal engineering and molecular recognition. The strength of the halogen bond is influenced by the nature of the substituent on the aromatic ring. In the case of this compound, the presence of the electron-withdrawing cyano and methyl ester groups is expected to enhance the positive electrostatic potential of the σ-hole on the chlorine atom, thereby strengthening its halogen bonding capability.

Potential halogen bond acceptors for this compound include the nitrogen atom of the cyano group and the carbonyl oxygen of the methyl ester group, both in neighboring molecules. These interactions can lead to the formation of supramolecular assemblies in the solid state.

Other Non-Covalent Interactions:

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, contribute to the packing of molecules in the crystalline lattice. The substitution pattern on the benzene ring can influence the geometry of the π-π stacking, favoring either parallel-displaced or T-shaped arrangements.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the polar chloro, cyano, and methyl ester groups. These dipoles can align in an antiparallel fashion in the solid state, leading to stabilizing electrostatic interactions.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl C-H donors and the oxygen and nitrogen atoms as acceptors can further stabilize the crystal structure.

Table 1: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Halogen Bonding | C-Cl (σ-hole) | N (cyano), O (carbonyl) | Moderate |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate |

| Dipole-Dipole | Molecular Dipole | Molecular Dipole | Weak to Moderate |

| C-H···O Hydrogen Bond | C-H (aromatic/methyl) | O (carbonyl) | Weak |

| C-H···N Hydrogen Bond | C-H (aromatic/methyl) | N (cyano) | Weak |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the methyl ester and cyano groups to the benzene ring. Understanding the conformational preferences and the energy barriers between different conformers is crucial for predicting its chemical behavior and biological activity.

Conformational Preferences:

Planar Conformation: In this arrangement, the ester group is coplanar with the benzene ring. This conformation allows for maximum π-conjugation between the carbonyl group and the aromatic system, which is an energetically favorable interaction.

Non-Planar Conformation: Steric hindrance between the ester group and the adjacent cyano group may force the ester group to rotate out of the plane of the benzene ring. This rotation would disrupt the π-conjugation but could alleviate steric strain.

The actual preferred conformation represents a balance between these electronic and steric effects. High-level quantum mechanical calculations are required to accurately determine the global minimum energy structure and the relative energies of other stable conformers.

Potential Energy Surface Mapping:

A potential energy surface (PES) map provides a comprehensive view of the energy of the molecule as a function of its geometry. For this compound, a simplified PES can be constructed by mapping the energy as a function of the dihedral angles of the methyl ester and cyano groups.

The PES would likely reveal several local energy minima corresponding to different stable or metastable conformations. The transition states connecting these minima represent the energy barriers for conformational changes. The height of these barriers determines the rate of interconversion between different conformers at a given temperature.

Theoretical studies on ortho-substituted benzoic acid derivatives have shown that intramolecular interactions, such as hydrogen bonding or steric repulsion, can significantly influence the shape of the potential energy surface and the relative stability of different conformers. In this compound, the interaction between the chloro, cyano, and methyl ester groups in close proximity will be a dominant factor in defining the conformational landscape.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(aromatic)-C(aromatic)-C(carbonyl)-O(ester) | Rotation of the methyl ester group | Governs the planarity and conjugation of the ester group with the aromatic ring. |

| C(aromatic)-C(aromatic)-C(cyano)-N | Rotation of the cyano group | Generally linear, but slight bending can occur. |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of reactive groups on the aromatic ring of Methyl 3-chloro-2-cyanobenzoic acid makes it an important intermediate in multi-step organic synthesis. The methyl ester can undergo hydrolysis to a carboxylic acid or amidation, the cyano group can be converted to an amine or carboxylic acid, and the chloro group can participate in various coupling reactions. This versatility is echoed in structurally similar compounds that are pivotal in medicinal chemistry and materials science.

For instance, related chlorobenzoic acid compounds are fundamental in synthesizing pharmaceuticals and other fine chemicals. patsnap.com 2-chloro-3-methylbenzoic acid is a known intermediate in the production of certain anticancer drugs and folic acid analogs. patsnap.com Similarly, 3-chloromethyl benzoic acid is a precursor for the anti-inflammatory drug Ketoprofen. google.com The nitrile functionality, as seen in 3-cyanobenzoic acid derivatives, is a key component in the synthesis of cardiovascular drugs and analgesics. googleapis.com The presence of these multiple functional handles on this compound allows chemists to use it as a scaffold, sequentially or selectively modifying each group to build intricate, high-value molecules.

Integration into Polymer Chemistry and Materials Science (e.g., Covalent Organic Frameworks, COF monomers)

In the realm of materials science, this compound is a promising candidate as a monomer for the synthesis of advanced polymers, most notably Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their properties, such as porosity, stability, and functionality, are pre-designed by the choice of monomers. rsc.org

To create a crystalline and ordered COF, the building blocks must be conformationally rigid and contain reactive groups that can form dynamic covalent bonds. researchgate.net this compound fits this profile. Its rigid benzene (B151609) core and multiple functional groups could be exploited to form connections within a larger framework. After potential hydrolysis of the ester to a carboxylic acid, it could be co-condensed with other monomers to create a stable, porous structure.

The cyano (-C≡N) group is particularly significant for functional COFs. It can be incorporated into the framework's pores, providing sites for post-synthetic modification or acting as a ligand for metal ions, thereby introducing catalytic or specific sensing capabilities into the material. researchgate.net

Utility in Dye Chemistry and Pigment Development

Substituted benzoic acids and their derivatives have long been used as intermediates in the synthesis of dyes and pigments. nih.gov The color and properties of these colorants are determined by the specific arrangement of functional groups on the aromatic core. Chlorobenzoic acid compounds are recognized as important intermediates in this industry. patsnap.com

This compound possesses the key structural features of a dye precursor. The aromatic ring acts as a basic chromophore, while the chloro and cyano groups serve as auxochromes or can be chemically modified to become part of a larger conjugated system. These groups can influence the final color, lightfastness, and solubility of the pigment. The compound can be integrated into complex dye structures through reactions involving its ester, cyano, or chloro functionalities, making it a versatile building block for developing new colorants.

Application in Agrochemical and Specialty Chemical Synthesis

The development of modern agrochemicals relies heavily on the availability of specialized chemical intermediates. Structurally related compounds to this compound are critical in this sector. For example, 2-chloro-3-methylbenzoic acid is a key intermediate for synthesizing chlorantraniliprole, a new generation insecticide. patsnap.com Furthermore, other chlorinated and methylated benzoic acid derivatives, such as 2-amino-5-chloro-3-methylbenzoic acid, are crucial for producing broad-spectrum pesticides. patsnap.comgoogle.com